molecular formula C22H20FN5O3S B11263328 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B11263328
M. Wt: 453.5 g/mol
InChI Key: HFBKGWBIKMNVMJ-UHFFFAOYSA-N
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Description

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate hydrazones and thioamides under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products

Mechanism of Action

The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways . Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and exerting its pharmacological effects .

Properties

Molecular Formula

C22H20FN5O3S

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide

InChI

InChI=1S/C22H20FN5O3S/c1-13-6-7-18(31-2)17(10-13)25-21(30)20(29)24-9-8-16-12-32-22-26-19(27-28(16)22)14-4-3-5-15(23)11-14/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30)

InChI Key

HFBKGWBIKMNVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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